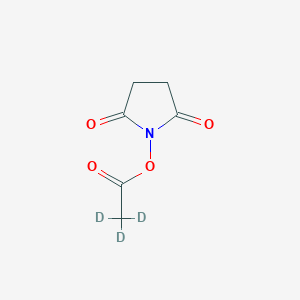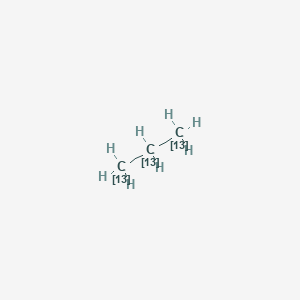
Propane-13C3
Übersicht
Beschreibung
Propane-13C3 is a variant of propane where the carbon atoms are replaced with carbon-13 isotopes .
Molecular Structure Analysis
The molecular formula of Propane-13C3 is 13CH3-13CH2-13CH3 . This indicates that it has three carbon atoms (each one is a carbon-13 isotope) and eight hydrogen atoms.Chemical Reactions Analysis
Propane-13C3, like regular propane, can undergo various chemical reactions. For instance, it can be involved in combustion reactions . A detailed mechanism for propane-air combustion, which could potentially apply to Propane-13C3, involves 31 species and 107 reactions .Wissenschaftliche Forschungsanwendungen
Propane Activation and Catalysis
Propane-13C3 has been used extensively in research focused on the activation and conversion of propane. Studies have utilized Propane-13C3 in mechanistic studies of propane activation over various catalysts, such as H-ZSM-5 zeolites. These studies often involve tracing the fate of the 13C label, revealing insights into the reaction mechanism, including the formation of transition states and the processes leading to propane cracking, dehydrogenation, and disproportionation (Ivanova et al., 1998).
Environmental Studies and Anaerobic Oxidation
Propane-13C3 is instrumental in environmental studies, particularly in understanding the anaerobic oxidation of propane in marine environments. This research is crucial for assessing the impact of subsurface hydrocarbon reservoirs on atmospheric chemistry and marine biogeochemistry. For example, a method involving incubation with 13C-propane quantified rates of anaerobic oxidation of propane in anoxic sediment, demonstrating the oxidation of propane under sulfidic conditions in marine hydrocarbon seeps (Quistad & Valentine, 2011).
Renewable Propane Synthesis
Research on renewable energy sources has leveraged Propane-13C3 to develop microbial biosynthetic pathways for renewable propane production. This work involves constructing and evaluating synthetic pathways derived from clostridial-like fermentative butanol pathways, offering insights into the development of biofuel platforms (Menon et al., 2015).
Isotopic Composition Analysis
Propane-13C3 plays a significant role in analytical chemistry, particularly in the determination of the position-specific 13C isotopic composition of propane. This analysis is vital for tracing the origin of propane and understanding the biogeochemistry of natural gas deposits. Innovative methods have been developed for analyzing intramolecular carbon isotopic distribution, offering new insights into the characterization of propane's origin (Gilbert et al., 2016).
Propane in Gas Hydrates
Propane-13C3 is used in studies exploring the behavior of gas hydrates, which have implications for gas separation technologies. Research on the thermodynamic stability and spectroscopic properties of CO-C3H8 mixed gas hydrates, for instance, provides valuable data for hydrate-based gas separation processes, highlighting the potential applications of such technologies in various chemical processes (Jeong et al., 2022).
Safety and Hazards
Eigenschaften
IUPAC Name |
(1,2,3-13C3)propane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8/c1-3-2/h3H2,1-2H3/i1+1,2+1,3+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATUOYWHBWRKTHZ-VMIGTVKRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13CH2][13CH3] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70487440 | |
| Record name | Propane-13C3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70487440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
47.074 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propane-13C3 | |
CAS RN |
344239-80-1 | |
| Record name | Propane-13C3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70487440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 344239-80-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



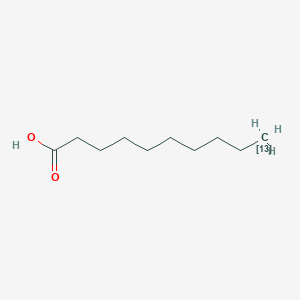

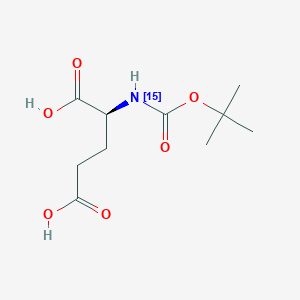
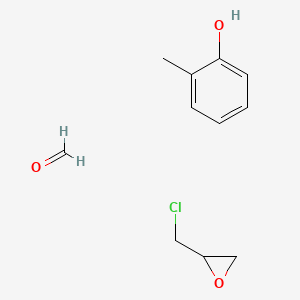
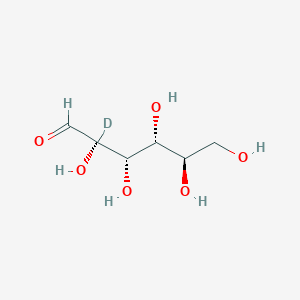
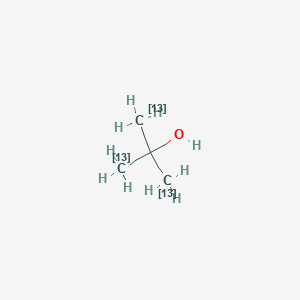

![17-[1,3-Di(octadecanoyloxy)propan-2-yloxycarbonyl]-19-octadecanoyloxy-18-(octadecanoyloxymethyl)nonadec-9-enoic acid](/img/structure/B3334102.png)
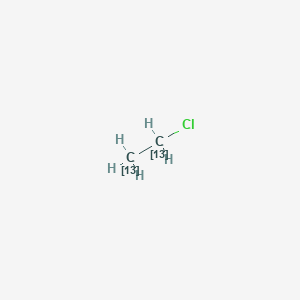

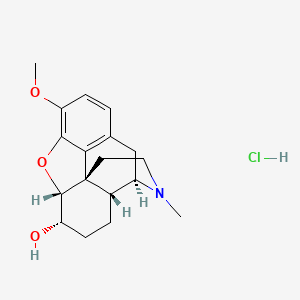
![Chloro[tris(2,3,4,5,6-pentafluorophenyl)phoshine]gold(I)](/img/structure/B3334145.png)
